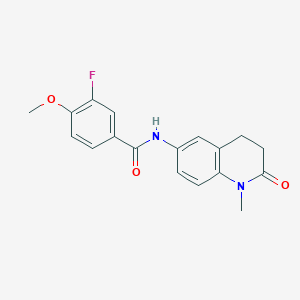

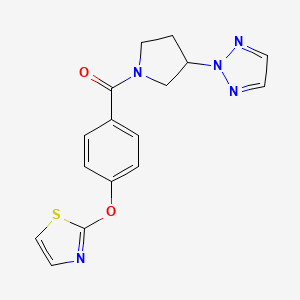

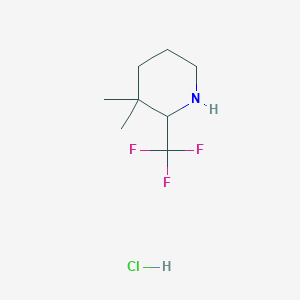

![molecular formula C9H7N5 B2437433 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565111-07-0](/img/structure/B2437433.png)

4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrazolo[1,5-a]pyrazine ring, which is a type of pyrazolo-pyrimidine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides .Molecular Structure Analysis

The molecular structure of “4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine” can be inferred from its name. It contains an imidazole ring and a pyrazolo[1,5-a]pyrazine ring. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrazolo[1,5-a]pyrazine ring is a fused ring system containing two nitrogen atoms .Scientific Research Applications

Versatile Scaffold in Drug Development

4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development, utilized for its multifarious biological activities. Recent advancements have focused on synthetic methods and its reactivity, illustrating its potential in future developments across various biological applications (Goel, Luxami, & Paul, 2015).

Anticancer Applications

The compound has shown promise in anticancer research, with efforts to synthesize imidazo[1,2-a]pyrazine–coumarin hybrids. These hybrids have been screened for in vitro antitumor activities, highlighting the compound's role in the development of potential anticancer agents (Goel, Luxami, & Paul, 2015).

Aurora Kinases Inhibition

Research has identified 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of Aurora kinases, crucial for cell division. These inhibitors exhibit efficacy in human tumor xenograft mouse models, offering insights into their therapeutic potential in cancer treatment (Yu et al., 2010).

Sensor Development

The compound has been explored for its utility in developing sensors, specifically for the selective detection of hydrazine in aqueous environments. Its application in creating a fluorescence sensor for hydrazine underscores its versatility beyond pharmaceuticals, into analytical chemistry (Li et al., 2018).

Organic Synthesis and Functionalization

Its reactivity allows for regioselective metalation, leading to a range of functionalized derivatives. This adaptability in organic synthesis showcases the compound's role in creating diversified molecular structures for further scientific exploration (Board et al., 2009).

properties

IUPAC Name |

4-imidazol-1-ylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c1-2-12-14-6-4-11-9(8(1)14)13-5-3-10-7-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHFQTPUMMPULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

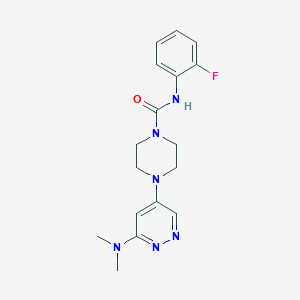

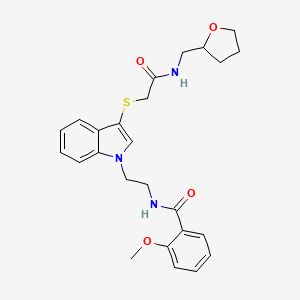

![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)

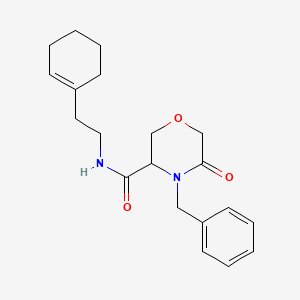

![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)

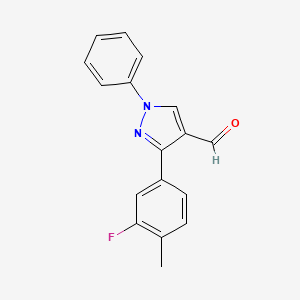

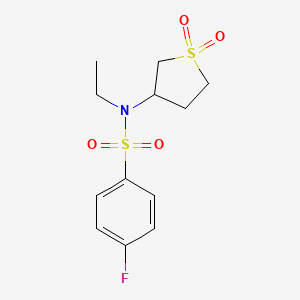

![(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2437363.png)

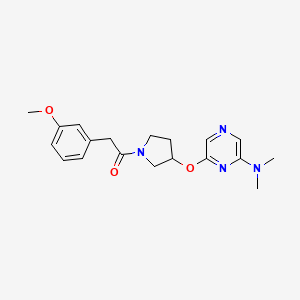

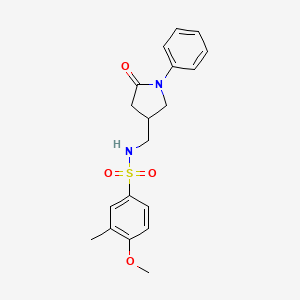

![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)